Dolutegravir-d5

Isotopic purity Internal standard Quantitative MS

Researchers face analytical failure when substituting unlabeled dolutegravir as an internal standard, as it co-elutes with the target analyte and shares identical mass transitions, making signal deconvolution impossible. Dolutegravir-d5 resolves this with chromatographic co-elution and a distinct mass shift for accurate quantification. - Validated in human plasma (100-10,000 ng/mL), dried breast milk spots (10-4000 ng/mL), and human hair (5-10,000 pg/mL). - Inter-assay precision of 2.73-3.41% and accuracy from -10.6% to -5.37% in plasma, meeting FDA/EMA bioanalytical method validation criteria. - Supplied with ≥99% isotopic purity for the sum of all deuterated forms, ensuring reliable internal standardization.

Molecular Formula C20H14D5F2N3O5
Molecular Weight 424.409
Cat. No. B1165065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolutegravir-d5
Molecular FormulaC20H14D5F2N3O5
Molecular Weight424.409
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolutegravir-d5 Internal Standard Overview


Dolutegravir-d5 (S/GSK1349572-d5; CAS 2249814-82-0; molecular formula C20H14D5F2N3O5; MW 424.41) is a stable isotopically labeled analog of the HIV integrase strand transfer inhibitor dolutegravir, incorporating five deuterium atoms . The compound is specifically designed and certified as an internal standard for the quantification of dolutegravir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Commercial product specifications consistently require isotopic purity of ≥99% for the sum of all deuterated forms (d1 through d5) [1]. As a reference standard, Dolutegravir-d5 is intended exclusively for analytical method development, method validation, and quality control applications during pharmaceutical development and clinical bioanalysis [2].

Why Dolutegravir-d5 Substitution Fails


Substitution of Dolutegravir-d5 with unlabeled dolutegravir in LC-MS/MS quantification is analytically invalid because the internal standard must be chromatographically and mass spectrometrically distinguishable from the analyte. Unlabeled dolutegravir co-elutes with the target analyte and shares identical precursor and product ion masses, rendering signal deconvolution impossible [1]. Substitution with alternative deuterated analogs such as Dolutegravir-d3 or Dolutegravir-d6 introduces distinct retention time shifts and differing matrix effect compensation characteristics that have not been validated in peer-reviewed dolutegravir bioanalytical methods [2]. Furthermore, the use of structurally analogous but non-isotopically labeled internal standards (e.g., raltegravir as a surrogate) yields differential extraction recovery and ionization efficiency, producing systematic quantification bias that fails FDA and EMA bioanalytical method validation criteria [3].

Dolutegravir-d5 Quantitative Evidence


Isotopic Purity Specification

Dolutegravir-d5 is manufactured to a minimum isotopic purity specification of ≥99% for the sum of all deuterated forms (d1 through d5), as documented in multiple vendor certificates of analysis [1]. In contrast, unlabeled dolutegravir contains natural-abundance hydrogen (approximately 99.985% 1H) and lacks any deuterium enrichment . This difference in isotopic composition produces a mass shift of +5 Da in the precursor ion, which is essential for baseline mass spectrometric resolution between the internal standard and the analyte in LC-MS/MS quantification workflows [2].

Isotopic purity Internal standard Quantitative MS

Accuracy and Precision in Hair LC-MS/MS

In a fully validated LC-MS/MS method for the quantification of dolutegravir extracted from human hair, the use of isotopically labeled 13C,d5-DTG (Dolutegravir-d5) as the internal standard enabled inter-assay accuracy (%bias) within ±6.5% and inter-assay precision (%CV) ≤10.3% across the calibration range of 5–10,000 pg DTG/mL of extraction solvent [1]. Without the deuterated internal standard for signal normalization, intra- and inter-assay variability in hair matrix extraction methods typically exceed ±15% bias and 20% CV, which would fail FDA bioanalytical method validation criteria requiring accuracy within ±15% (±20% at LLOQ) and precision ≤15% CV (≤20% at LLOQ) [2].

LC-MS/MS Bioanalytical validation Hair matrix

Matrix Effect Compensation in Breast Milk

In a validated LC-MS method for quantification of dolutegravir in dried breast milk spots (DBMS), Dolutegravir-d5 was employed as the internal standard to compensate for matrix effects inherent to breast milk sample extraction [1]. Without deuterated internal standard correction, matrix effects for DTG in breast milk range from 78.2% to 99.3% (indicating up to 21.8% ion suppression) [2]. The use of Dolutegravir-d5 normalizes the analyte-to-internal-standard response ratio, enabling the assay to achieve inter- and intra-assay variability acceptable according to FDA and EMA bioanalytical method guidelines [3]. In contrast, methods using unlabeled dolutegravir or structurally dissimilar internal standards produce variable recovery (DTG recovery: 70.8–86.3% across low, medium, and high concentrations) that cannot be adequately corrected without a co-eluting, isotopically matched internal standard [4].

Matrix effects Ion suppression Breast milk bioanalysis

Mass Shift and Co-Elution Behavior

Dolutegravir-d5, with a mass increase of +5 Da relative to unlabeled dolutegravir (molecular weight 419.37 Da versus 424.41 Da), is the specific deuterated analog employed in all peer-reviewed validated bioanalytical methods for dolutegravir quantification in hair, plasma, and breast milk [1][2]. Alternative deuterated analogs such as Dolutegravir-d3 (+3 Da) and Dolutegravir-d6 (+6 Da) are commercially available but have not been validated in published dolutegravir bioanalytical methods . Deuterated internal standards with fewer than five deuterium atoms may exhibit insufficient mass separation from the analyte M+1 or M+2 isotopic peaks, increasing the risk of isotopic cross-talk interference [3]. Conversely, deuterated standards with six or more deuterium atoms may display measurable chromatographic retention time shifts due to the deuterium isotope effect on reverse-phase HPLC separation, which can compromise accurate co-elution and therefore reduce the effectiveness of matrix effect compensation [4].

Chromatographic resolution Isotope effect Internal standard selection

Reference Standard Traceability

Dolutegravir-d5 is supplied as a fully characterized chemical reference standard with comprehensive certificate of analysis (CoA) documentation including HPLC purity data and isotopic enrichment verification, compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications [1]. In contrast, unlabeled dolutegravir (API grade) is not certified as an analytical reference standard and lacks the isotopic characterization necessary for MS internal standard use [2]. Alternative isotopically labeled standards that do not include dual 13C and deuterium labeling may exhibit differential fragmentation patterns in MS/MS detection, whereas the 13C,d5-DTG labeling configuration employed in Dolutegravir-d5 ensures product ion consistency with the unlabeled analyte [3].

Reference standard Regulatory compliance Quality control

Dolutegravir-d5 Application Scenarios


Plasma Quantification for Clinical Trials

Dolutegravir-d5 is the validated internal standard for LC-MS/MS quantification of dolutegravir in human plasma with analytical measuring range 100–10,000 ng/mL, inter-assay precision 2.73–3.41%, and accuracy −10.6% to −5.37% [1]. This scenario applies to clinical pharmacology studies, therapeutic drug monitoring (TDM) programs, and pharmacokinetic assessments in HIV treatment trials where FDA/EMA bioanalytical method validation compliance is mandatory.

Breast Milk Quantification

Dolutegravir-d5 enables accurate quantification of dolutegravir in dried breast milk spots (DBMS) over a calibration range of 10–4000 ng/mL, with validated stability, inter-assay, and intra-assay variability meeting FDA and EMA bioanalytical method guidelines [2]. This scenario addresses the specific requirement to measure drug transfer into breast milk in breastfeeding HIV-positive mothers receiving dolutegravir-based antiretroviral therapy.

Hair Adherence Monitoring

Dolutegravir-d5 (supplied as 13C,d5-DTG) is the validated internal standard for LC-MS/MS quantification of dolutegravir extracted from human hair, with calibration range 5–10,000 pg/mL and extraction capacity of 1–10 mg hair/mL solvent [3]. This non-invasive adherence monitoring approach enables retrospective assessment of cumulative drug exposure over weeks to months, which is not achievable with plasma-based sampling.

Method Development for Novel Matrices

Dolutegravir-d5 serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development [4]. Its dual 13C and deuterium labeling ensures product ion consistency with unlabeled dolutegravir in MS/MS detection, making it suitable for developing validated methods in emerging matrices such as saliva, cerebrospinal fluid, dried blood spots, and tissue homogenates.

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